N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methyl-5-nitroaniline
Description
N-[(E)-(4-Chloro-3-nitrophenyl)methylidene]-2-methyl-5-nitroaniline is a Schiff base synthesized via the condensation of 4-chloro-3-nitrobenzaldehyde with 2-methyl-5-nitroaniline. Its structure features a planar imine group (C=N) bridging two aromatic rings: a 4-chloro-3-nitrophenyl group and a 2-methyl-5-nitrophenyl group. The electron-withdrawing nitro (-NO₂) and chloro (-Cl) substituents influence its electronic properties, while the methyl group introduces steric effects.
Properties
Molecular Formula |
C14H10ClN3O4 |
|---|---|
Molecular Weight |
319.70 g/mol |
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-N-(2-methyl-5-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H10ClN3O4/c1-9-2-4-11(17(19)20)7-13(9)16-8-10-3-5-12(15)14(6-10)18(21)22/h2-8H,1H3 |
InChI Key |
UADWSVMRRRQKPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methyl-5-nitroaniline typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 2-methyl-5-nitroaniline. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methyl-5-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro groups in the compound can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: Formation of corresponding amine derivatives.
Oxidation: Formation of oxides or other higher oxidation state compounds.
Substitution: Formation of substituted derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methyl-5-nitroaniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methyl-5-nitroaniline involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can exhibit unique catalytic or biological activities. The presence of nitro and chloro groups in the molecule can also influence its reactivity and interaction with biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Functional Group and Substituent Analysis
Target Compound vs. Nitrosoaniline Derivatives
describes nitrosoaniline derivatives (e.g., 3-Chloro-N-(4-ethoxyphenyl)-5-methoxy-2-nitrosoaniline, 2d) featuring nitroso (-NO) groups instead of nitro (-NO₂). Key differences include:
- Reactivity : Nitro groups are stronger electron-withdrawing groups than nitroso, making the target compound more reactive in electrophilic substitution or reduction reactions.
- Stability : Nitroso compounds (e.g., 2d ) are prone to tautomerism and dimerization, whereas the imine linkage in the target compound enhances stability through conjugation .
Target Compound vs. N-(4-Chloro-3-nitrophenyl)succinamic Acid
The succinamic acid derivative () shares the 4-chloro-3-nitrophenyl moiety but replaces the imine with an amide (-CONH-) and carboxylic acid (-COOH). Key distinctions:
- Hydrogen Bonding : The amide and carboxylic acid groups in the succinamic acid form O—H···O and N—H···O bonds, creating double chains along the a-axis. The target compound’s imine group likely participates in weaker C—H···O or π-π interactions due to the absence of acidic protons .
- Planarity : The succinamic acid derivative has a dihedral angle of 31.8° between the phenyl and amide groups, reducing conjugation. The target compound’s imine linkage may allow greater planarity, enhancing electronic delocalization .
Physical and Structural Properties
Melting Points
- Nitrosoaniline derivatives (): Melting points range from 158–160°C (2c ) to 192–194°C (2k ), influenced by substituent polarity and symmetry.
- Target Compound : Melting point data unavailable, but the presence of nitro groups and rigid imine linkage may elevate it compared to nitrosoanilines.
Crystallography and Hydrogen Bonding
- Succinamic acid (): Crystallizes in a monoclinic system with intermolecular O—H···O and N—H···O bonds. Software like SHELXL () and WinGX () were critical for structural refinement.
Data Table: Key Comparative Properties
Biological Activity
N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methyl-5-nitroaniline is a nitroaniline compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and antitumor properties, supported by case studies and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure features a nitro group, a chloro substituent, and an aniline moiety, which are essential for its biological activity.
1. Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. Research indicates that nitro groups can be reduced to form reactive intermediates that bind covalently to DNA, leading to cell death .
The compound has shown promising activity against various bacterial strains, although specific Minimum Inhibitory Concentrations (MIC) need further elucidation.
2. Anti-inflammatory Activity
Nitro compounds have been implicated in anti-inflammatory pathways. For example, studies suggest that nitro fatty acids can inhibit the NF-kB signaling pathway, which is crucial in inflammation .
| Compound | Activity Type | Mechanism of Action | Reference |
|---|---|---|---|
| Nitro fatty acids | Anti-inflammatory | Inhibition of NF-kB | |
| This compound | Anti-inflammatory | Hypothetical inhibition of inflammatory mediators |
The anti-inflammatory potential of this compound remains to be fully characterized through experimental studies.
3. Antitumor Activity
Recent studies have highlighted the antitumor potential of nitroaromatic compounds. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| BNB | Breast cancer | 21.8 | |
| This compound | Various cancers | Needs further study |
The antitumor mechanism may involve the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study demonstrated the effectiveness of nitro derivatives against Staphylococcus aureus and Pseudomonas aeruginosa, with MIC values indicating significant antibacterial activity .
- Anti-inflammatory Mechanism : Research on similar nitro compounds revealed their ability to modulate cytokine production and inhibit inflammatory pathways, suggesting a potential application in treating inflammatory diseases .
- Antitumor Activity : A comparative analysis showed that nitroaromatic compounds exhibited varying degrees of cytotoxicity against breast cancer cell lines, with some derivatives showing IC50 values as low as 12.4 µM when formulated with lipid carriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
